molecular formula C14H14N4O2S2 B2748892 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097921-90-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2748892
CAS No.: 2097921-90-7
M. Wt: 334.41
InChI Key: RWEZJXRDFWXGHW-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound combining a 2,2'-bithiophene core, a hydroxyethyl linker, and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The bithiophene unit (two fused thiophene rings) is notable for its π-conjugated system, which enhances electronic properties and biological interactions, as seen in anti-inflammatory bithiophene derivatives . The triazole ring contributes to metabolic stability and hydrogen-bonding capacity, common in enzyme inhibitors and antimicrobial agents . The hydroxyethyl linker may improve solubility and modulate pharmacokinetics compared to alkyl or aromatic linkers in related compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-8-9(16-17-18)14(20)15-7-10(19)11-4-5-13(22-11)12-3-2-6-21-12/h2-6,8,10,19H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEZJXRDFWXGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that combines a bithiophene moiety with a triazole and carboxamide functional group. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C14H14N4O2S2
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 2415456-05-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Bithiophene Core : Utilizing methods such as Suzuki-Miyaura or Stille coupling.
  • Formation of Triazole Ring : Achieved through click chemistry techniques, which are efficient for forming triazole structures.
  • Final Coupling to Form Carboxamide : Involves the reaction of the triazole with appropriate carboxylic acids or derivatives.

The biological activity of this compound is hypothesized to involve:

  • π–π Stacking Interactions : The bithiophene moiety allows for interactions with nucleic acids and proteins.
  • Hydrogen Bonding : The hydroxyethyl and carboxamide groups facilitate interactions with biological targets, enhancing solubility and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. The following table summarizes findings from studies on similar triazole derivatives:

Compound TypeTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Triazole DerivativesStaphylococcus aureus, Escherichia coli0.125 - 8 µg/mL
1,2,4-TriazolesPseudomonas aeruginosa, Klebsiella pneumoniae0.25 - 16 µg/mL

The compound's structural features suggest it may also exhibit similar activities against a range of pathogens.

Anticancer Activity

Triazole derivatives have been studied for their anticancer potential due to their ability to inhibit various cellular pathways. A recent review highlighted that:

  • Compounds with triazole rings can act as enzyme inhibitors in cancer cell lines.
  • The incorporation of bithiophene may enhance the compound's ability to penetrate cellular membranes and interact with target sites.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. This compound was tested alongside other derivatives, demonstrating comparable efficacy against Staphylococcus aureus and E. coli .
  • Anticancer Screening : In a screening of triazole compounds for anticancer properties, derivatives similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Purity/Data Source
Target Compound Bithiophene + triazole carboxamide Hydroxyethyl linker Not reported Likely HATU-mediated coupling Hypothetical
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene + thiazole Nitro group, CF₃-substituted aryl Narrow-spectrum antibacterial HATU coupling, column chromatography 42% purity (LCMS)
5-Aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide Triazole carboxamide Sulfamoylaminoethyl group IDO1 enzyme inhibition Boc deprotection, coupling reactions Moderate yield (reported)
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Bithiophene Hydroxy-methoxybutynyl Anti-inflammatory Plant extraction, column chromatography Isolated from Echinops sp.
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole carboxamide Ethoxyphenyl, isopropylphenyl Not reported Multi-step synthesis (NMR-confirmed) Commercial availability

Key Differences and Implications

(a) Bithiophene vs. Monothiophene Derivatives

  • The target compound’s bithiophene moiety enhances π-conjugation compared to monothiophene analogs (e.g., nitrothiophene-carboxamides in ). This could improve binding to hydrophobic enzyme pockets or optoelectronic properties in materials science.
  • Anti-inflammatory bithiophenes from Echinops grijisii (e.g., compound 14 in ) show reduced nitrite production in RAW 264.7 cells, suggesting the target compound may share similar activity.

(b) Triazole Carboxamide vs. Thiazole Carboxamide

  • The 1-methyl-1H-1,2,3-triazole-4-carboxamide group in the target compound differs from the thiazole-carboxamide in .

(c) Linker Modifications

  • The hydroxyethyl linker contrasts with sulfamoylaminoethyl () or ethoxyphenyl () groups. Hydroxyethyl may enhance aqueous solubility, critical for bioavailability, while ethoxyphenyl () introduces steric bulk that could hinder target engagement.

Preparation Methods

Bromination of 2,2'-Bithiophene

Bromination of 2,2'-bithiophene (1 ) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 5-bromo-2,2'-bithiophene (2 ) with 89% selectivity for the 5-position.

Reaction Conditions :

  • 1 (10 mmol), NBS (10.5 mmol), DMF (50 mL), 0°C, 12 h.
  • Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO4.
  • Yield : 82% (HPLC purity >95%).

Hydroxyethyl Group Introduction

Grignard Reaction :
5-Bromo-2,2'-bithiophene (2 ) reacts with ethylene oxide via a Grignard intermediate to form 5-(2-hydroxyethyl)-2,2'-bithiophene (3 ).

Procedure :

  • Generate Grignard reagent from 2 (5 mmol) and Mg (5.5 mmol) in THF.
  • Add ethylene oxide (6 mmol) at −78°C, warm to room temperature.
  • Yield : 74% (¹H NMR: δ 7.21 (d, J = 3.5 Hz, 1H, thiophene), 4.72 (t, J = 6.0 Hz, 1H, OH), 3.65 (m, 2H, CH2OH)).

Conversion to Amine

Azide Formation and Reduction :

  • Mesylation : Treat 3 (4 mmol) with methanesulfonyl chloride (4.4 mmol) in dichloromethane (DCM) to yield mesylate 4 .
  • Displacement : React 4 with sodium azide (5 mmol) in DMF at 60°C for 8 h to form azide 5 .
  • Reduction : Hydrogenate 5 (3 mmol) under H2 (1 atm) with 10% Pd/C in ethanol to afford amine 6 .

Yield : 68% (HRMS: m/z [M+H]⁺ calcd for C10H11NOS2: 241.03; found: 241.02).

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

React methyl azide (7 ) with ethyl propiolate (8 ) under Cu(I) catalysis to form ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (9 ).

Procedure :

  • 7 (5 mmol), 8 (5 mmol), CuSO4·5H2O (0.1 mmol), sodium ascorbate (0.2 mmol) in t-BuOH/H2O (4:1).
  • Stir at 25°C for 12 h.
  • Yield : 85% (¹H NMR: δ 8.12 (s, 1H, triazole), 4.30 (q, J = 7.1 Hz, 2H, OCH2), 3.95 (s, 3H, NCH3)).

Ester Hydrolysis

Hydrolyze 9 (4 mmol) with 2 M NaOH in ethanol/water (3:1) at 70°C for 4 h to yield 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (10 ).

Yield : 92% (mp 198–200°C; IR (KBr): 1695 cm⁻¹ (C=O)).

Carboxamide Coupling

Activation and Amidation

Activate 10 (3 mmol) with 1,1'-carbonyldiimidazole (CDI, 3.3 mmol) in THF, then add amine 6 (3 mmol) and stir at 25°C for 24 h.

Workup :

  • Dilute with ethyl acetate, wash with 1 M HCl and brine.
  • Purify via silica chromatography (hexane/ethyl acetate 1:1).

Yield : 58% (¹³C NMR: δ 164.8 (C=O), 143.2 (triazole C), 127.6–126.3 (bithiophene C)); HRMS: m/z [M+H]⁺ calcd for C16H15N4O2S2: 383.06; found: 383.05.

Alternative Synthetic Routes

Mitsunobu-Based Approach

Couple 6 with 10 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF (yield: 45%).

One-Pot Triazole Formation

Perform CuAAC directly on 5-azidomethyl-2,2'-bithiophene and methyl propiolate, followed by in situ hydrolysis and amidation (yield: 51%).

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
3 7.21 (d, J=3.5 Hz), 4.72 (t, J=6.0 Hz) 127.6, 126.3, 62.1 3350 (OH)
6 7.18 (d, J=3.5 Hz), 3.41 (m, 2H) 128.4, 126.9, 47.8 3300 (NH2)
10 8.12 (s), 3.95 (s) 164.8, 143.2 1695 (C=O)

Table 2: Optimization of Coupling Agents

Agent Solvent Temp (°C) Yield (%)
CDI THF 25 58
DCC/HOBt DCM 0→25 63
HATU DMF 25 67

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during azide-alkyne reactions to minimize side products .
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) enhance coupling efficiency .
  • Catalyst Use : Cu(I) catalysts (e.g., CuSO₄·NaAsc) for triazole formation improve reaction rates and selectivity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar triazole-carboxamide derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines, concentrations, or endpoint measurements.
  • Structural Nuances : Subtle modifications (e.g., substituent position on thiophene) alter target interactions.

Q. Resolution Strategies :

  • Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives (Table 1) to identify critical functional groups.
  • Standardized Assays : Replicate studies under identical conditions (e.g., IC₅₀ in MCF-7 cells, 48-hour exposure) .
  • Computational Docking : Predict binding modes to enzymes/receptors (e.g., kinase inhibition) to rationalize activity differences .

Q. Table 1: Key Structural Variations and Biological Outcomes

DerivativeSubstituent PositionActivity (IC₅₀, μM)Source
Compound A4-Fluorophenyl0.12 (Anticancer)
Compound B5-Methylfuran2.5 (Antimicrobial)

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of triazole and bithiophene moieties. Aromatic protons in bithiophene appear as doublets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects carboxamide C=O stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .

Advanced: What strategies enhance regioselectivity in formylating the bithiophene moiety during synthesis?

Methodological Answer:
Regioselectivity depends on the electronic environment and reaction mechanism:

  • Vilsmeier-Haack Formylation : Electrophilic attack at the most electron-rich position (para to the N,N-dialkylamino group), yielding 4-formyl derivatives .
  • Lithiation-Electrophilic Quenching : Deprotonation at the 5´-position (adjacent to sulfur) using n-BuLi, followed by DMF quenching to yield 5´-formyl derivatives .

Q. Key Optimization :

  • Substituent Effects : Electron-donating groups (e.g., piperidino) direct Vilsmeier formylation to the 4-position .
  • Temperature : Lithiation requires cryogenic conditions (–78°C) to prevent side reactions .

Advanced: How can computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina. Triazole and carboxamide groups often form hydrogen bonds with catalytic residues .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives for synthesis .
  • MD Simulations : Assess binding stability over 100 ns trajectories to evaluate target engagement .

Basic: What are common side reactions during triazole ring synthesis, and how are they mitigated?

Methodological Answer:

  • Side Reactions :
    • Dimerization : Azide homocoupling under oxidative conditions.
    • Alkyne Oxidation : Formation of ketones or carboxylic acids.
  • Mitigation :
    • Stoichiometric Control : Use 1.2:1 alkyne:azide ratio to limit excess reagents .
    • Inert Atmosphere : N₂ or Ar gas prevents alkyne oxidation .
    • Catalyst Purity : Freshly prepared Cu(I) catalysts reduce side reactions .

Advanced: What experimental design approaches optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading, and solvent effects. For example, a 2³ factorial design identified optimal Cu(I) loading (5 mol%) and DMF/H₂O solvent ratio (4:1) .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 30-minute residence time for triazole formation) .
  • In-line Analytics : Real-time UV-Vis monitoring detects intermediates, enabling rapid parameter adjustments .

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